An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Methoxy-5-(naphthalen-2-yl)phenol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-(naphthalen-2-yl)phenol, a biaryl phenol of significant interest in medicinal chemistry. Biaryl scaffolds are privileged structures in drug discovery, appearing in numerous therapeutic agents.[1][2] This document details the chemical identity, a proposed synthetic route via Suzuki-Miyaura cross-coupling, and predicted physicochemical properties of this target compound. Furthermore, it explores the potential applications of this molecule in drug development by drawing parallels with other biologically active biaryl phenols. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Chemical Identity and Nomenclature
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IUPAC Name: 2-Methoxy-5-(naphthalen-2-yl)phenol
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Synonyms: 2-Methoxy-5-(2-naphthyl)phenol, 5-(Naphthalen-2-yl)guaiacol
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Chemical Class: Biaryl Phenol
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CAS Number: A specific CAS number for this compound has not been identified in public databases, suggesting it may be a novel or non-commercial chemical entity.
Molecular Structure:
Caption: Molecular structure of 2-Methoxy-5-(naphthalen-2-yl)phenol.
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and widely utilized method for the synthesis of biaryl compounds, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3] A plausible and efficient route to synthesize 2-Methoxy-5-(naphthalen-2-yl)phenol is through the palladium-catalyzed coupling of a suitably functionalized phenol derivative with a naphthalene-boronic acid derivative.
Reaction Scheme:
Caption: Proposed synthesis of 2-Methoxy-5-(naphthalen-2-yl)phenol.
Detailed Experimental Protocol
Materials:
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5-Bromo-2-methoxyphenol (or 5-iodo-2-methoxyphenol)
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Naphthalen-2-ylboronic acid
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
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Solvent (e.g., Toluene, Dioxane, DMF, with water)
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Inert gas (Argon or Nitrogen)
Procedure:
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Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-methoxyphenol (1.0 eq), naphthalen-2-ylboronic acid (1.2 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).
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Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a mixture of toluene and water).
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Reaction: Heat the mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-Methoxy-5-(naphthalen-2-yl)phenol.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-Methoxy-5-(naphthalen-2-yl)phenol based on its structure and data from similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₁₇H₁₄O₂ |
| Molecular Weight | 250.29 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 120-140 °C (estimated) |
| Boiling Point | > 300 °C (estimated) |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. Insoluble in water. |
| logP | 3.5 - 4.5 (estimated) |
Therapeutic Potential and Applications in Drug Development
Biaryl scaffolds are of immense importance in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets.[1][4] The introduction of a naphthalene moiety to a methoxyphenol core in 2-Methoxy-5-(naphthalen-2-yl)phenol creates a molecule with potential for a range of biological activities.
Potential Therapeutic Areas:
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Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) feature a biaryl motif. The structure of 2-Methoxy-5-(naphthalen-2-yl)phenol is reminiscent of some COX-2 inhibitors.
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Anticancer Agents: The planarity of the naphthalene ring system combined with the hydrogen-bonding capability of the phenol and methoxy groups could facilitate intercalation with DNA or interaction with protein kinase active sites, which are common mechanisms for anticancer drugs.[2][5]
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Antimicrobial Agents: Naphthalene derivatives have been explored for their antimicrobial properties.[6] The lipophilicity imparted by the naphthalene ring may enhance membrane permeability in microbial cells.
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Neuroprotective Agents: Phenolic compounds are known for their antioxidant properties, which are relevant in the context of neurodegenerative diseases. The biaryl structure could serve as a scaffold for developing novel neuroprotective agents.
Conclusion
2-Methoxy-5-(naphthalen-2-yl)phenol represents a promising, albeit underexplored, molecular scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of its chemical nature, a robust and feasible synthetic strategy, and a well-reasoned outlook on its potential applications in drug discovery. The detailed protocols and compiled information are intended to empower researchers to synthesize and investigate this and related biaryl phenols, thereby expanding the chemical space for novel drug candidates.
References
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- Murelli, R. P., & Snapper, M. L. (2020). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade.
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